KP-457 - 1365803-52-6

KP-457

Catalog Number: EVT-1815120
CAS Number: 1365803-52-6
Molecular Formula: C21H24N2O7S2
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KP-457 is a selective inhibitor of the enzyme disintegrin and metalloprotease 17, commonly referred to as ADAM17. This compound exhibits a reverse-hydroxamate structure and is recognized for its ability to inhibit the cleavage of various substrates, including tumor necrosis factor-alpha, which plays a significant role in inflammation and immune responses. The compound has been reported to be significantly more potent than other inhibitors, such as GM-6001, displaying an inhibition concentration (IC50) of approximately 10.6 nanomolar for ADAM17 . KP-457 is primarily utilized in research settings and is not approved for human use.

Source and Classification

KP-457 is classified as a metalloproteinase inhibitor, specifically targeting ADAM17. It is produced by Kaken Pharmaceutical Co., Ltd., based in Tokyo, Japan . The compound's chemical identity is defined by its CAS number 1365803-52-6, which facilitates its identification in chemical databases and regulatory documents .

Synthesis Analysis

Methods

The synthesis of KP-457 involves several key steps that leverage organic chemistry techniques to construct its unique reverse-hydroxamate structure. While specific synthetic pathways are proprietary, the general approach typically includes:

  1. Formation of Hydroxamate: The initial step involves the reaction of an appropriate carboxylic acid with hydroxylamine to form a hydroxamate.
  2. Modification: Further modifications are made to enhance selectivity and potency against ADAM17, potentially involving the introduction of various functional groups.
  3. Purification: The final product is purified through methods such as crystallization or chromatography to ensure high purity levels suitable for research applications.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and selectivity. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of KP-457 features a reverse-hydroxamate moiety that allows for effective binding to the active site of ADAM17. This structure is crucial for its function as an inhibitor.

Data

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: Approximately 273.28 g/mol
  • 3D Structure: The compound's three-dimensional conformation can be modeled using software like ChemDraw or molecular dynamics simulations to visualize its interactions with ADAM17.
Chemical Reactions Analysis

Reactions

KP-457 primarily engages in competitive inhibition with ADAM17, preventing the enzyme from cleaving substrates such as glycoprotein Ib alpha (GPIbα). This inhibition is characterized by:

  1. Binding Affinity: KP-457 binds to the catalytic site of ADAM17, effectively blocking substrate access.
  2. Selectivity: The compound shows over fifty times greater selectivity for ADAM17 compared to other metalloproteinases like ADAM10 and matrix metalloproteinases (MMPs) in cell-free assays .

Technical Details

In vitro studies demonstrate that KP-457 maintains GPIbα levels in platelets by inhibiting its shedding, which is critical for platelet adhesion and aggregation during hemostasis .

Mechanism of Action

Process

The mechanism of action of KP-457 involves:

  1. Competitive Inhibition: By binding to the active site of ADAM17, KP-457 prevents the enzyme from cleaving its substrates.
  2. Retention of GPIbα: This inhibition results in the retention of GPIbα on the platelet surface, enhancing platelet function and stability during thrombus formation .

Data

Studies indicate that KP-457 effectively sustains GPIbα levels comparable to freshly isolated human platelets, demonstrating its potential utility in therapeutic contexts where platelet function needs modulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: KP-457 is typically presented as a white to off-white powder.
  • Solubility: The compound exhibits solubility in common organic solvents but may have limited water solubility.

Chemical Properties

  • Stability: KP-457 shows stability under standard laboratory conditions but should be stored under recommended conditions to prevent degradation.
  • Toxicity: Toxicological studies have indicated that KP-457 does not exhibit genotoxicity or systemic toxicity at doses up to 3 mg/kg in canine models .
Applications

Scientific Uses

KP-457 has several notable applications in scientific research:

  1. Platelet Research: It is used to study platelet biology, particularly in understanding mechanisms governing platelet activation and aggregation.
  2. Inflammation Studies: By inhibiting ADAM17, researchers can explore pathways involved in inflammatory responses, providing insights into potential therapeutic targets for inflammatory diseases.
  3. Drug Development: As a selective inhibitor, KP-457 serves as a lead compound for developing new therapeutics aimed at modulating ADAM17 activity in various disease contexts.
Introduction

Overview of ADAM17 as a Therapeutic Target in Inflammatory and Oncological Contexts

ADAM17 (A Disintegrin and Metalloproteinase 17), also termed TNF-α-converting enzyme (TACE), is a membrane-anchored metalloprotease that governs ectodomain shedding of over 80 transmembrane proteins [2] [5]. Its substrates include cytokines (e.g., TNF-α, IL-6R), growth factors (e.g., TGF-α, amphiregulin), adhesion molecules (e.g., L-selectin, ICAM-1), and immune checkpoint regulators (e.g., PD-L1, TIM-3) [2] [5] [9]. By proteolytically releasing these soluble mediators, ADAM17 activates inflammatory cascades and oncogenic signaling pathways. For example, TNF-α shedding triggers systemic inflammation in rheumatoid arthritis and inflammatory bowel disease, while epidermal growth factor receptor (EGFR) ligand release (e.g., TGF-α) drives tumor proliferation, angiogenesis, and metastasis in non-small cell lung cancer (NSCLC) and other malignancies [5] [9]. ADAM17 activity is typically low in homeostasis but hyperactivated by stimuli like oxidative stress, bacterial endotoxins, and oncogenic mutations (e.g., KRAS), making it a compelling therapeutic node [2] [9]. Genetic ablation studies in mice confirm its pivotal role: Global ADAM17 knockout causes perinatal lethality due to impaired EGFR signaling, while conditional deletion in keratinocytes or chondrocytes disrupts epidermal barrier function and bone development, respectively [5].

Table 1: Key ADAM17 Substrates and Pathological Roles

Substrate CategoryRepresentative SubstratesAssociated Pathologies
CytokinesTNF-α, CSF-1, RANKLSepsis, rheumatoid arthritis, bone metastasis
Growth FactorsTGF-α, amphiregulin, HB-EGFNSCLC progression, drug resistance, KRAS-driven tumors
Immune RegulatorsTIM-3, PD-L1, CD16 (FcγRIIIA)Tumor immune evasion, immunotherapy resistance
Adhesion MoleculesL-selectin, ICAM-1, CD44Leukocyte trafficking, cancer metastasis

Rationale for Developing Selective ADAM17 Inhibitors: Challenges and Opportunities

Early attempts to target ADAM17 faced significant setbacks due to poor selectivity across the metalloproteinase superfamily. Broad-spectrum hydroxamate inhibitors (e.g., marimastat, TMI-005) inhibited ADAM17 but concurrently blocked matrix metalloproteinases (MMPs) like MMP-1 and MMP-14, causing dose-limiting musculoskeletal pain and liver toxicity in clinical trials [2] [5]. This cross-reactivity arose from structural conservation in the catalytic zinc-binding domain (HEXXHXXGXXH motif) shared by ADAMs, MMPs, and ADAMTS enzymes [5] [9]. Consequently, research pivoted toward agents discriminating ADAM17 from homologous proteases, particularly ADAM10—a neuroprotective sheddase whose inhibition risks cognitive deficits [2] [5].

Advancements in structural biology revealed opportunities for selectivity:

  • Exosite Targeting: Non-catalytic domains (e.g., disintegrin, membrane-proximal domains) offer unique interaction surfaces [5].
  • Allosteric Modulation: Compounds disrupting ADAM17 dimerization or conformational activation via iRhom2 (its essential regulator) [5].
  • Reversible Chelation: Zinc-binding groups (ZBGs) with tailored geometries to fit the ADAM17 active site cleft [3] [8].

Selective inhibition promises dual therapeutic advantages:

  • Oncological: Blocking EGFR ligand shedding may overcome resistance to EGFR tyrosine kinase inhibitors in NSCLC [9].
  • Immunological: Preserving CD16 on natural killer (NK) cells enhances antibody-dependent cellular cytotoxicity (ADCC) of therapeutics like rituximab [2].

KP-457: Discovery and Position Within the Landscape of Metalloproteinase Inhibitors

KP-457 emerged as a potent, selective ADAM17 inhibitor through structure-activity relationship optimization of reverse hydroxamic acid derivatives. It features a sulfonamide scaffold that chelates the catalytic zinc ion while engaging auxiliary binding pockets unique to ADAM17 [3] [6] [8]. Biochemical profiling confirms nanomolar inhibition of ADAM17 (IC₅₀ = 11.1 nM) with markedly reduced activity against ADAM10 (IC₅₀ = 748 nM) and MMPs (IC₅₀ > 2,140 nM for MMP-14; > 5,410 nM for MMP-9) [3] [8]. This selectivity profile positions KP-457 favorably against historical and contemporary inhibitors:

Table 2: Selectivity Profile of KP-457 vs. Other ADAM17 Inhibitors

InhibitorADAM17 IC₅₀ (nM)ADAM10 IC₅₀ (nM)MMP Selectivity Range (IC₅₀, nM)Development Status
KP-45711.1748MMP2: 717; MMP9: 5,410Preclinical
INCB78391422Broad inhibition (MMP2/9 IC₅₀ < 500)Phase II (NCT02141451)
MEDI3622 (mAb)3.1>10,000>10,000 for MMPs testedPreclinical
TMI-0054–10200–500MMP1/14 IC₅₀ < 100Terminated (Phase I)

KP-457’s reverse hydroxamic acid structure (C₂₁H₂₄N₂O₇S₂; MW 480.55 g/mol; CAS 1365803-52-6) enables potent Zn²⁺ chelation while resisting hydrolysis, enhancing cellular stability [3] [6] [8]. Functionally, KP-457:

  • Blocks TNF-α, GPIbα, and GPV shedding in cell-free assays at nanomolar concentrations [1] [6].
  • Preserves GPIbα expression on induced pluripotent stem cell (iPSC)-derived platelets cultured at 37°C, countering ADAM17-mediated degradation [7] [8].
  • Demonstrates in vivo efficacy in thrombus formation models, where iPSC-platelets generated with KP-457 exhibit restored hemostatic function in immunodeficient mice [7] [8].

These attributes distinguish KP-457 as a research tool for dissecting ADAM17-specific shedding events and a candidate for conditions like chemotherapy-induced thrombocytopenia and inflammatory disorders where broad MMP inhibition is undesirable [3] [7].

Properties

CAS Number

1365803-52-6

Product Name

KP-457

IUPAC Name

N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide

Molecular Formula

C21H24N2O7S2

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3

InChI Key

VIWDSTUVCAZZDF-UHFFFAOYSA-N

SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.